![molecular formula C31H28O4 B12538576 [Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) CAS No. 142689-54-1](/img/structure/B12538576.png)
[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) is a complex organic compound with the molecular formula C31H28O4 It is characterized by its unique structure, which includes multiple aromatic rings and ether linkages
Métodos De Preparación
The synthesis of [Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) typically involves the reaction of 1,5-dibromopentane with 4-hydroxybenzophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Análisis De Reacciones Químicas
[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.
Aplicaciones Científicas De Investigación
[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of [Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This binding is often facilitated by the aromatic rings and ether linkages, which can form hydrogen bonds and hydrophobic interactions with the target molecules .
Comparación Con Compuestos Similares
Similar compounds to [Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) include:
[5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrinato]-Fe(III)chloride: Known for its use in coordination chemistry and catalysis.
Terephthalate: Commonly used in the production of polyesters and as a ligand in coordination compounds.
2,6-Naphthalenedicarboxylate: Utilized in the synthesis of high-performance polymers and as a building block in organic synthesis.
The uniqueness of [Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) lies in its specific combination of aromatic rings and ether linkages, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
142689-54-1 |
|---|---|
Fórmula molecular |
C31H28O4 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
[4-[5-(4-benzoylphenoxy)pentoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C31H28O4/c32-30(24-10-4-1-5-11-24)26-14-18-28(19-15-26)34-22-8-3-9-23-35-29-20-16-27(17-21-29)31(33)25-12-6-2-7-13-25/h1-2,4-7,10-21H,3,8-9,22-23H2 |
Clave InChI |
MSVCPJDLPRDWRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)
![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)
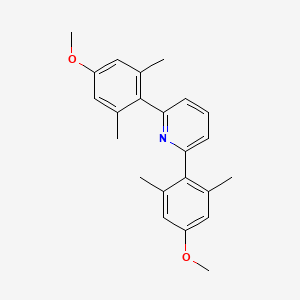



![2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol](/img/structure/B12538527.png)
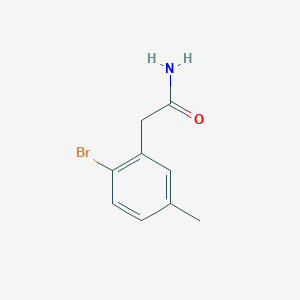
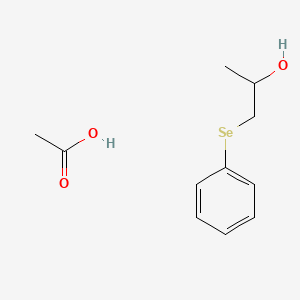
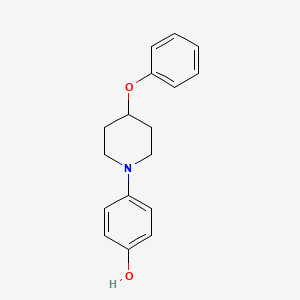
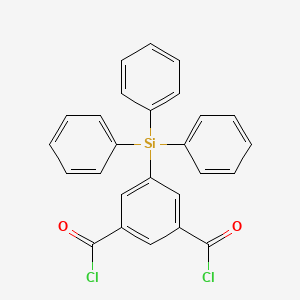

![1-{2-Oxo-2-[(tricyclohexylstannyl)oxy]ethyl}-1H-pyrrole-2,5-dione](/img/structure/B12538574.png)
